molecular formula C10H11N5O B14581034 1,2,4-Triazin-3(2H)-one, 5,6-diamino-2-(phenylmethyl)- CAS No. 61322-27-8

1,2,4-Triazin-3(2H)-one, 5,6-diamino-2-(phenylmethyl)-

Cat. No.: B14581034
CAS No.: 61322-27-8
M. Wt: 217.23 g/mol
InChI Key: KWFCSOJNZFZFOA-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3(2H)-one, 5,6-diamino-2-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of amino groups at positions 5 and 6, along with a phenylmethyl group at position 2, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-diamino-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with cyanuric chloride, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-3(2H)-one, 5,6-diamino-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are facilitated by the presence of bases like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,2,4-Triazin-3(2H)-one, 5,6-diamino-2-(phenylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-diamino-2-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A parent compound with a similar triazine ring structure but lacking the amino and phenylmethyl groups.

    1,3,5-Triazine: Another triazine isomer with nitrogen atoms at different positions in the ring.

    2,4-Diamino-6-phenyl-1,3,5-triazine: A compound with similar functional groups but a different triazine ring structure.

Uniqueness

1,2,4-Triazin-3(2H)-one, 5,6-diamino-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61322-27-8

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5,6-diamino-2-benzyl-1,2,4-triazin-3-one

InChI

InChI=1S/C10H11N5O/c11-8-9(12)14-15(10(16)13-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,14)(H2,11,13,16)

InChI Key

KWFCSOJNZFZFOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N=C(C(=N2)N)N

Origin of Product

United States

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